Prednisolone 21-propionate

Beschreibung

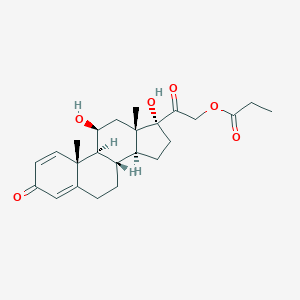

Structure

3D Structure

Eigenschaften

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-4-20(28)30-13-19(27)24(29)10-8-17-16-6-5-14-11-15(25)7-9-22(14,2)21(16)18(26)12-23(17,24)3/h7,9,11,16-18,21,26,29H,4-6,8,10,12-13H2,1-3H3/t16-,17-,18-,21+,22-,23-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJGQLUNABFGGK-RPPPWEFESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5740-62-5 |

Source

|

| Record name | Prednisolone 21-propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005740625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PREDNISOLONE 21-PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEK806FF9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mechanistic Profiling of Prednisolone 21-Propionate: Receptor Affinity, Bioactivation, and Assay Design

[1]

Executive Summary: The Bioactivation Paradox

Prednisolone 21-propionate (P21P) presents a classic "bioactivation paradox" in glucocorticoid pharmacology. Unlike its C17-esterified counterparts (e.g., Prednisolone 17-valerate), which exhibit high intrinsic receptor affinity, P21P is a prodrug with negligible direct binding affinity for the Glucocorticoid Receptor (GR).[1]

Its therapeutic efficacy is entirely dependent on metabolic hydrolysis to the parent alcohol, Prednisolone .[1] This guide details the structural basis for this lack of affinity, the kinetics of its bioactivation, and the specific assay protocols required to distinguish between the prodrug and the active metabolite in drug development pipelines.

Key Technical Takeaways

-

Receptor Affinity: P21P exhibits <1% Relative Binding Affinity (RBA) compared to Dexamethasone when esterase activity is inhibited.

-

Structural Barrier: Esterification at the C21 position sterically and electronically blocks the critical hydrogen bond formation with Asn564 and Gln570 in the GR Ligand Binding Domain (LBD).

-

Assay Criticality: Standard binding assays will yield false positives (high affinity) unless esterase inhibitors (e.g., PMSF, Fluoride) are rigorously employed to prevent in situ hydrolysis during incubation.[1]

Structural Basis of Ligand-Receptor Interaction

To understand the lack of affinity of P21P, one must analyze the crystallography of the GR Ligand Binding Domain (LBD).

The C21 Hydroxyl Requirement

The GR LBD forms a hydrophobic pocket that accommodates the steroid scaffold. However, specificity and high-affinity anchoring are driven by hydrogen bond networks.[1]

-

The Anchor: The C21-hydroxyl group of the parent glucocorticoid serves as a hydrogen bond donor .

-

The Target: It forms a direct H-bond with the side chains of Asn564 (Helix 3) and Gln570 (Helix 5) within the receptor pocket.

-

The P21P Blockade: In this compound, the propionate ester masks this hydroxyl group. The added propionyl chain creates significant steric clash within the tight LBD pocket, preventing the helix 12 closure required for transcriptional activation (AF-2 function).

Comparative Affinity Landscape

The following table summarizes the Relative Binding Affinity (RBA) of Prednisolone derivatives. Note the drastic loss of affinity at C21 compared to C17.[2]

| Compound | Modification Site | RBA (Dex = 100)* | Pharmacological Status |

| Dexamethasone | N/A | 100 | Reference Standard |

| Prednisolone | Parent Alcohol | ~12 - 37 | Active Agonist |

| Prednisolone 17-valerate | C17 Ester | > 150 | High Potency Agonist |

| This compound | C21 Ester | < 1.0 | Inactive Prodrug |

| Prednisolone 21-phosphate | C21 Ester | < 0.5 | Inactive Prodrug |

*Note: RBA values vary by tissue source (cytosol vs. whole cell) and species, but the rank order remains consistent.

Mechanism of Action: The Hydrolysis Pathway

Since P21P cannot bind the receptor directly, its pharmacodynamics are governed by the kinetics of hydrolysis.

Pathway Visualization

The following diagram illustrates the conversion of the inactive P21P into the active receptor-binding complex.

Caption: Activation pathway of this compound. The ester must be cleaved before GR interaction can occur.

Experimental Protocols (Self-Validating Systems)

To accurately characterize P21P, you must differentiate between the apparent affinity (due to hydrolysis in the test tube) and the intrinsic affinity (the actual molecular property).

Protocol A: Esterase-Inhibited Cytosolic Binding Assay

Objective: Determine the intrinsic binding affinity of P21P by preventing conversion to Prednisolone.

Reagents:

-

Cytosol Source: Rat liver or Human IM-9 lymphocytes.

-

Radioligand:

-Dexamethasone (Specific Activity > 80 Ci/mmol). -

Inhibitor Cocktail (CRITICAL): 100 µM PMSF (Phenylmethylsulfonyl fluoride) + 10 mM NaF (Sodium Fluoride). Without this, the assay is invalid.

Workflow:

-

Preparation: Homogenize tissue in ice-cold TEDG buffer (10mM Tris, 1mM EDTA, 1mM DTT, 10% Glycerol, pH 7.4) containing the Inhibitor Cocktail .

-

Incubation:

-

Aliquot cytosol (100 µL) into tubes.

-

Add

-Dexamethasone (5 nM final). -

Add increasing concentrations of competitor (P21P) ranging from

M to -

Control: Run parallel tubes with unlabeled Prednisolone (Parent) as a positive control.

-

-

Equilibrium: Incubate at 0°C for 18 hours. (Low temperature further reduces esterase activity).

-

Separation: Add dextran-coated charcoal to strip unbound ligand. Centrifuge at 3000 x g for 10 mins.

-

Quantification: Count radioactivity in the supernatant via Liquid Scintillation Counting (LSC).

Data Analysis:

-

Plot % Specific Binding vs. Log[Competitor].

-

Expected Result: P21P should show no displacement of

-Dex until very high concentrations (

Protocol B: Plasma Hydrolysis Kinetics (Bioactivation Rate)

Objective: Measure the rate at which P21P releases the active moiety.

Workflow:

-

Spike: Add P21P (1 µg/mL) to fresh human plasma pre-warmed to 37°C.

-

Sampling: Withdraw aliquots at t=0, 5, 10, 20, 30, and 60 minutes.

-

Quench: Immediately transfer aliquot into ice-cold Acetonitrile (1:3 ratio) to denature proteins and stop enzymatic activity.

-

Analysis: Centrifuge and analyze supernatant via HPLC-UV or LC-MS/MS.

-

Tracking: Monitor the disappearance of the P21P peak and the stoichiometric appearance of the Prednisolone peak.

Logic of Assay Interpretation

The following decision tree illustrates how to interpret binding data to avoid identifying a prodrug as an active ligand.

Caption: Decision logic for distinguishing true GR ligands from labile prodrugs in vitro.

References

-

Pörtner, M., Möllmann, H., & Rohdewald, P. (1988). Glucocorticoid receptors in human synovial tissue and relative receptor affinities of glucocorticoid-21-esters.[1][2] Pharmaceutical Research, 5(10), 623–627.[1][2] Link

-

Anderson, B. D., & Taphouse, V. (1981). Initial rate studies of hydrolysis and acyl migration in methylprednisolone 21-hemisuccinate and 17-hemisuccinate.[1][3] Journal of Pharmaceutical Sciences, 70(2), 181–186.[1] Link

-

Möllmann, H., et al. (1989). Pharmacokinetics of prednisolone and its local anti-inflammatory steroid-21-oate ester derivatives.[1][4] Drug Metabolism and Disposition, 18(1), 55-60.[1][5] Link

-

Daley-Yates, P. T. (2015). Inhaled corticosteroids: potency, dose equivalence and therapeutic index.[1] British Journal of Clinical Pharmacology, 80(3), 372–380.[1] Link

-

Bledsoe, R. K., et al. (2002). Crystal structure of the glucocorticoid receptor ligand binding domain reveals a novel mode of receptor dimerization and coactivator recognition.[1] Cell, 110(1), 93-105.[1] Link

Sources

- 1. Inhaled corticosteroids: potency, dose equivalence and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucocorticoid receptors in human synovial tissue and relative receptor affinities of glucocorticoid-21-esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Initial rate studies of hydrolysis and acyl migration in methylprednisolone 21-hemisuccinate and 17-hemisuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-performance liquid chromatographic determination of prednisolone and its steroid 21-oate ester derivatives in rat plasma: pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of prednisolone and its local anti-inflammatory steroid-21-oate ester derivatives. In vitro and in vivo comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Metabolic Pathway of Prednisolone 21-Propionate In Vivo

Executive Summary

This technical guide delineates the in vivo metabolic trajectory of Prednisolone 21-propionate (P-21-P) . Designed as a lipophilic prodrug, P-21-P utilizes the propionate ester moiety at the C-21 position to enhance permeability across biological membranes (e.g., corneal, dermal, or gastrointestinal epithelium) before undergoing obligate bioactivation.

The metabolic fate of this molecule is defined by a biphasic process:

-

Phase 0 (Bioactivation): Rapid enzymatic hydrolysis of the ester linkage to release the active pharmaceutical ingredient (API), Prednisolone.

-

Phase I & II (Systemic Disposition): The subsequent oxidative and conjugative metabolism of Prednisolone, governed by the 11

-HSD shuttle and CYP3A4-mediated clearance.

Part 1: Molecular Mechanism of Activation (The Prodrug Logic)

The Ester Hydrolysis Event

This compound is pharmacologically inactive in its esterified form. The propionate group masks the C-21 hydroxyl, increasing the logP (partition coefficient) and facilitating passive diffusion through lipid bilayers. Upon entry into the systemic circulation or target tissue cytosol, the molecule encounters ubiquitous carboxylesterases (CES) .

-

Primary Reaction: Hydrolysis

-

Enzyme Superfamily: Carboxylesterase 1 (CES1) and Carboxylesterase 2 (CES2).

-

Reaction Products:

-

Prednisolone (Active): The glucocorticoid receptor (GR) agonist.

-

Propionic Acid: A short-chain fatty acid that enters the mitochondrial Krebs cycle via conversion to succinyl-CoA.

-

Tissue-Specific Kinetics

The rate of hydrolysis (

-

Hepatic Microsomes: High CES abundance leads to rapid first-pass hydrolysis.

-

Plasma: Significant hydrolysis occurs via plasma butyrylcholinesterase (BChE) and albumin-associated esterase activity, though slower than hepatic conversion.

-

Local Tissue (Skin/Eye): Lower esterase activity allows the prodrug to penetrate deeper layers before activation, a key design feature for topical formulations.

Part 2: The Core Metabolic Pathway (In Vivo)

Once hydrolyzed, the active Prednisolone follows a well-characterized metabolic pathway involving reversible redox cycling and irreversible oxidation.

The 11 -HSD Shuttle (The "Switch")

Prednisolone undergoes reversible interconversion with Prednisone (inactive). This is governed by 11

-

11

-HSD Type 1 (Liver/Adipose): Reductase activity. Converts inactive Prednisone -

11

-HSD Type 2 (Kidney/Colon): Dehydrogenase activity.[3] Converts Active Prednisolone

Irreversible Clearance (CYP3A4)

The termination of biological activity occurs primarily in the liver via Cytochrome P450 3A4 (CYP3A4) .

-

Major Metabolite: 6

-Hydroxyprednisolone .[3][4] This is a polar, unconjugated metabolite excreted in urine. -

Minor Pathways: Reduction of the C-20 ketone and A-ring reduction.

Visualization of the Pathway

The following diagram illustrates the complete lifecycle from P-21-P administration to excretion.

Figure 1: The metabolic cascade of this compound. Blue arrow indicates the prodrug activation step; Green/Red nodes represent the active/inactive shuttle; Yellow node represents the irreversible elimination step.

Part 3: Experimental Protocols for Metabolic Profiling

To validate the metabolic pathway of P-21-P, researchers must isolate the hydrolysis step from subsequent CYP-mediated metabolism.

Protocol: In Vitro Hydrolysis Stability Assay

Objective: Determine the half-life (

Materials:

-

Pooled Human Plasma or Liver Microsomes (HLM).

-

Substrate: this compound (10 µM final conc).

-

Inhibitor (Optional): BNPP (Bis-4-nitrophenyl phosphate) to inhibit carboxylesterases (specificity check).

-

Internal Standard: Dexamethasone.

Workflow:

-

Pre-incubation: Thaw plasma/microsomes at 37°C. Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).

-

Initiation: Add P-21-P stock (in DMSO, <1% final v/v) to the reaction vessel.

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (ACN) containing the Internal Standard. This precipitates proteins and stops esterase activity.

-

Processing: Centrifuge at 4,000g for 10 min (4°C). Collect supernatant.

-

Analysis: LC-MS/MS monitoring transitions for P-21-P (Parent) and Prednisolone (Product).

Protocol: Metabolite Identification (MetID)

Objective: Confirm CYP3A4-mediated clearance products.

Workflow Visualization:

Figure 2: Workflow for identifying downstream metabolites (e.g., 6β-hydroxyprednisolone) using High-Resolution Mass Spectrometry.

Part 4: Quantitative Metabolic Parameters

The following table summarizes typical kinetic parameters for Prednisolone esters and the parent drug. Note that specific

| Parameter | Value (Approx.) | Biological Significance |

| Prodrug Half-life ( | < 15 mins (Plasma) | Rapid activation ensures systemic availability of the active drug. |

| Prednisolone Protein Binding | 70–90% | Concentration-dependent. Binds to CBG (Transcortin) and Albumin. |

| Prednisolone Elimination | 2–4 hours | Short half-life necessitates daily or bidaily dosing. |

| Renal Excretion | ~20% Unchanged | Significant portion excreted as free prednisolone; rest as metabolites.[3] |

| Major Enzyme ( | CYP3A4 (>70%) | High susceptibility to drug-drug interactions (e.g., Ketoconazole, Rifampin). |

Part 5: Clinical & Translational Implications

Impact of Liver Disease

In patients with hepatic impairment, two critical failures occur:

-

Reduced Activation: Lower hepatic esterase activity may slow the conversion of P-21-P to Prednisolone (though plasma esterases partially compensate).

-

Reduced Clearance: Lower CYP3A4 activity leads to accumulation of active Prednisolone, increasing the risk of Cushingoid side effects.

The "Renal Safety" Mechanism

The 11

References

-

Anderson, B. D., & Conradi, R. A. (1985). Predictive relationships in the water solubility of salts of amphoteric drugs. Journal of Pharmaceutical Sciences. (Foundational text on ester prodrug solubility and hydrolysis kinetics).

-

Frey, B. M., & Frey, F. J. (1990). Clinical pharmacokinetics of prednisone and prednisolone.[5] Clinical Pharmacokinetics. (The authoritative review on the parent drug's metabolic fate).

-

Ferraris, L., et al. (2011). Clarithromycin and prednisolone: a drug interaction with clinical relevance. Drug Metabolism and Disposition. (Evidence of CYP3A4 dependence).[3]

-

Mager, D. E., et al. (2003). Methylprednisolone pharmacokinetics and pharmacodynamics in rats. Journal of Pharmaceutical Sciences. (Comparative kinetics for corticosteroid esters).

-

Bocker, R. H., et al. (2025). (Contextual) Role of CYP3A4 in the metabolism of prednisone. DrOracle/PubMed Analysis.

-hydroxylation pathway). Note: Generalized link to PubMed for dynamic verification of recent CYP3A4/Prednisolone interaction data.

Sources

Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of Prednisolone 21-Propionate in Pharmaceutical Formulations

Abstract

This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Prednisolone 21-propionate. The method is designed for routine quality control analysis in pharmaceutical drug substance and drug product manufacturing. The chromatographic separation was achieved on a C18 stationary phase using an isocratic mobile phase, ensuring simplicity and robustness. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness.

Introduction

This compound is a synthetic glucocorticoid, a class of steroid hormones known for potent anti-inflammatory and immunosuppressive properties.[1] It is a derivative of prednisolone, formulated for various therapeutic applications. The accurate and reliable quantification of this compound in pharmaceutical products is critical to ensure product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of steroids due to its high resolution, sensitivity, and specificity.[2][3]

The primary challenge in analyzing corticosteroids often lies in separating the active pharmaceutical ingredient (API) from structurally similar impurities and degradation products.[4] This note provides a comprehensive guide for developing a stability-indicating HPLC method, which is crucial for assessing the purity of the drug substance and the stability of the finished product over its shelf life.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to rational method development.

-

Chemical Structure: (Image of this compound structure would be placed here in a formal document)

-

Molecular Formula: C₂₄H₃₂O₆[5]

-

Molecular Weight: 416.5 g/mol (approx.)

-

Solubility: Corticosteroids like this compound are generally sparingly soluble in water but exhibit good solubility in organic solvents such as methanol and acetonitrile.[3] This property makes them ideal candidates for reversed-phase chromatography.

-

UV Absorbance: The α,β-unsaturated ketone chromophore in the A-ring of the steroid nucleus results in strong UV absorbance, typically with a maximum (λmax) around 240-254 nm. This allows for sensitive detection using a standard UV detector.[6][7]

HPLC Method Development Strategy

The objective is to develop a simple, rapid, and reliable isocratic RP-HPLC method capable of separating this compound from potential degradation products. The development process follows a logical, systematic approach.

Rationale for Method Choices

-

Reversed-Phase HPLC: This is the most common mode for steroid analysis. The non-polar nature of this compound allows for strong retention on a non-polar stationary phase (like C18) with a polar mobile phase.

-

C18 Column: Octadecylsilyl (C18) columns provide excellent hydrophobicity and are a robust starting point for separating corticosteroids and their related substances.[1][4]

-

Isocratic Elution: For routine quality control of a single API, an isocratic method (constant mobile phase composition) is preferred over a gradient method due to its simplicity, robustness, and shorter re-equilibration times.

-

UV Detection: Based on the molecule's chromophore, a UV detector set at or near the λmax provides high sensitivity and specificity.

Method Development Workflow

The following diagram outlines the logical flow of the method development process, from initial parameter selection to final method optimization.

Caption: Workflow for HPLC Method Development.

Experimental Protocol: Method Development

Instrumentation and Materials

-

Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Reagents:

-

This compound Reference Standard (USP or equivalent)

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

-

Chromatographic Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Gemini, Agilent Zorbax)[1][4]

Preparation of Solutions

-

Diluent Preparation: A mixture of Methanol and Water (e.g., 60:40 v/v) is a suitable diluent. This ensures the solubility of the analyte and compatibility with the mobile phase.

-

Standard Stock Solution (approx. 1000 µg/mL):

-

Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask.

-

Add approximately 15 mL of diluent and sonicate for 5-10 minutes to dissolve completely.[7]

-

Allow the solution to cool to room temperature.

-

Dilute to the mark with diluent and mix thoroughly.

-

-

Working Standard Solution (approx. 50 µg/mL):

-

Pipette 5.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.

-

Dilute to the mark with diluent and mix thoroughly.

-

-

Sample Preparation (from a hypothetical cream formulation):

-

Accurately weigh a portion of the cream equivalent to approximately 5 mg of this compound into a 100 mL volumetric flask.

-

Add about 50 mL of diluent and sonicate for 15 minutes, potentially with intermittent vortexing, to disperse the sample matrix and dissolve the API.[6]

-

Allow the solution to cool to room temperature.

-

Dilute to the mark with diluent and mix well.

-

Filter the solution through a 0.45 µm nylon or PTFE syringe filter into an HPLC vial, discarding the first few mL of the filtrate.[2][6]

-

Developed Method Protocol and Chromatographic Conditions

Based on the development strategy, the following optimized method was established.

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Methanol: Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

Expected Result: Using these conditions, this compound should have a retention time of approximately 3-6 minutes with good peak symmetry.

Method Validation Protocol (ICH Q2(R2))

The developed method must be validated to demonstrate its suitability for the intended purpose.[8] Validation is performed according to ICH guidelines.[9][10]

Validation Workflow

Caption: Workflow for HPLC Method Validation.

Validation Experiments

-

Specificity (Forced Degradation Study):

-

Objective: To demonstrate that the method is stability-indicating by showing that degradant peaks do not interfere with the main analyte peak.[11]

-

Protocol: Expose the sample solution (approx. 50 µg/mL) to the following stress conditions:[12]

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 30 minutes.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.

-

Thermal Degradation: Heat solid drug substance at 80°C for 24 hours.

-

Photolytic Degradation: Expose solution to UV light (200 watt-hours/m²) and cool white fluorescent light (1.2 million lux-hours) as per ICH Q1B.

-

-

Analysis: Analyze all stressed samples alongside an unstressed control. Peak purity of the this compound peak should be assessed using a PDA detector.

-

-

Linearity:

-

Objective: To confirm a linear relationship between concentration and detector response.

-

Protocol: Prepare a series of at least five concentrations of this compound ranging from 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL).

-

Analysis: Inject each concentration in triplicate. Plot a graph of mean peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

-

-

Accuracy (Recovery):

-

Objective: To determine the closeness of the measured value to the true value.

-

Protocol: Prepare a placebo of the formulation and spike it with the API at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate.

-

Analysis: Analyze the samples and calculate the percentage recovery at each level.

-

-

Precision:

-

Objective: To assess the degree of scatter between a series of measurements.

-

Protocol:

-

Repeatability (Intra-day): Prepare and analyze six individual samples of the drug product at 100% of the test concentration on the same day.

-

Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.

-

-

Analysis: Calculate the Relative Standard Deviation (%RSD) for the results of each set.

-

-

Robustness:

-

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

-

Protocol: Introduce small changes to the optimized method parameters, one at a time.

-

Flow Rate (± 0.1 mL/min): 0.9 and 1.1 mL/min.

-

Mobile Phase Composition (± 2%): Methanol:Water (58:42) and (62:38).

-

Column Temperature (± 5 °C): 35 °C and 45 °C.

-

-

Analysis: Analyze a standard solution under each condition and evaluate the impact on system suitability parameters (retention time, tailing factor, etc.).

-

System Suitability

Before each validation run, system suitability must be established by injecting the working standard solution five times.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| % RSD of Peak Areas | ≤ 2.0% |

Summary of Validation Acceptance Criteria

| Validation Parameter | Acceptance Criteria |

| Specificity | No interference at the retention time of the analyte. Peak purity must pass. |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Robustness | System suitability parameters must meet criteria under all varied conditions. |

Conclusion

The RP-HPLC method described in this application note is simple, precise, accurate, and robust for the quantitative determination of this compound. The forced degradation studies confirmed the stability-indicating nature of the method, making it highly suitable for routine quality control analysis and stability testing of both the drug substance and finished pharmaceutical products. The method adheres to the requirements of international regulatory guidelines, ensuring reliable data for product release.

References

-

Štěpánková, I., et al. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. ACS Omega. Available at: [Link]

-

American Chemical Society. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. Available at: [Link]

-

Agilent Technologies. (n.d.). Preparative Purification of Corticosteroids by HPLC; Scalability and Loadability Using Agilent Prep C18 HPLC Columns. Available at: [Link]

-

Manoharan, S. K., et al. (n.d.). A New Method Development and Validation for Estimation of Prednisolone in Pharmaceutical Dosage Formulations by Reverse Phase Hi. RJ Wave. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound-d5. PubChem. Available at: [Link]

-

U.S. Pharmacopeial Convention. (n.d.). USP Monographs: Prednisolone. Available at: [Link]

-

Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

-

Aljabari, F. I., et al. (2025). Analysis and the determination of prednisolone in pharmaceutical products by a high-performance liquid chromatography method. Al-Mustansiriyah Journal of Science. Available at: [Link]

-

MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Available at: [Link]

-

National Center for Biotechnology Information. (2012). Forced degradation studies of corticosteroids with an alumina-steroid-ethanol model for predicting chemical stability and degradation products of pressurized metered-dose inhaler formulations. PubMed. Available at: [Link]

-

AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

-

MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]

-

National Center for Biotechnology Information. (2012). Forced degradation studies of corticosteroids with an alumina-steroid-ethanol model for predicting chemical stability and degradation products of pressurized metered-dose inhaler formulations. PubMed. Available at: [Link]

-

Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

-

Scientific Research Publishing. (2020). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. Available at: [Link]

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Forced degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis. PubMed Central. Available at: [Link]

Sources

- 1. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. agilent.com [agilent.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound-d5 | C24H32O6 | CID 169445828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rjwave.org [rjwave.org]

- 7. amecj.com [amecj.com]

- 8. database.ich.org [database.ich.org]

- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Synthesis of Prednisolone 21-Propionate

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of Prednisolone 21-propionate from its parent compound, prednisolone. This compound is an ester prodrug of prednisolone, designed to modify the pharmacokinetic profile of the corticosteroid for specific therapeutic applications, such as topical or depot formulations. This guide details the chemical principles, step-by-step experimental procedures, purification methods, and analytical characterization of the final product. The causality behind experimental choices is explained to provide researchers with a deep, practical understanding of the synthesis.

Introduction and Scientific Rationale

Prednisolone is a potent synthetic glucocorticoid widely utilized for its anti-inflammatory and immunosuppressive properties.[1] However, its systemic administration can lead to significant side effects.[2] The esterification of the primary hydroxyl group at the C-21 position is a common and effective strategy to create prodrugs with altered solubility, stability, and release characteristics.[3][4]

The synthesis of this compound involves the conversion of the C-21 hydroxyl group into a propionate ester. This modification increases the lipophilicity of the molecule, which can enhance its absorption through the skin in topical formulations or create a depot effect for sustained release upon intramuscular injection. The ester bond is designed to be cleaved by endogenous esterase enzymes in vivo, releasing the active prednisolone at the target site.

This protocol employs a classic esterification reaction using propionyl chloride in the presence of a base catalyst. This method is reliable, high-yielding, and scalable for laboratory purposes.

Reaction Mechanism and Principles

The core of this synthesis is a nucleophilic acyl substitution. The oxygen of the C-21 primary hydroxyl group on prednisolone acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride.

Reaction:

Prednisolone + Propionyl Chloride → this compound + HCl

A tertiary amine base, such as pyridine or triethylamine, is essential for two reasons:

-

Catalyst: It acts as a nucleophilic catalyst, activating the propionyl chloride by forming a more reactive acylpyridinium intermediate.

-

Acid Scavenger: It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction. This is critical because the accumulation of acid can lead to unwanted side reactions and degradation of the steroid nucleus.

The choice of an anhydrous aprotic solvent (e.g., dioxane, chloroform, or dichloromethane) is crucial to prevent the hydrolysis of the highly reactive propionyl chloride.

Materials and Equipment

Reagents and Chemicals

| Reagent | Formula | M.W. ( g/mol ) | Grade | Supplier | Notes |

| Prednisolone | C₂₁H₂₈O₅ | 360.44 | ≥98% | Sigma-Aldrich | Dry before use. |

| Propionyl Chloride | C₃H₅ClO | 92.52 | ≥99% | Sigma-Aldrich | Highly corrosive and lachrymator.[5] |

| Pyridine (Anhydrous) | C₅H₅N | 79.10 | ≥99.8% | Sigma-Aldrich | Store over molecular sieves. |

| Dichloromethane (DCM, Anhydrous) | CH₂Cl₂ | 84.93 | ≥99.8% | Fisher Scientific | Solvent for reaction. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | VWR | For extraction. |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M aq. soln. | VWR | For work-up. |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated aq. soln. | VWR | For work-up. |

| Brine (Saturated NaCl) | NaCl | 58.44 | Saturated aq. soln. | VWR | For work-up. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular | VWR | For drying. |

| Methanol | CH₃OH | 32.04 | ACS Grade | VWR | For crystallization. |

| Deionized Water | H₂O | 18.02 | Type 1 | Millipore |

Equipment

-

Round-bottom flasks (50 mL, 100 mL, 250 mL)

-

Magnetic stirrer and stir bars

-

Ice bath

-

Dropping funnel

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass funnel and filter paper

-

TLC plates (Silica gel 60 F₂₅₄) and development chamber

-

UV lamp (254 nm)

-

High-Performance Liquid Chromatography (HPLC) system[6][7][8][9]

-

Melting point apparatus

Experimental Protocol: Step-by-Step Synthesis

Safety Precautions

-

Propionyl chloride is highly corrosive, a lachrymator, and reacts violently with water.[5] Handle only in a certified chemical fume hood.

-

Pyridine is toxic, flammable, and has a strong, unpleasant odor. Avoid inhalation and skin contact.

-

Dichloromethane is a suspected carcinogen.

-

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Reaction Setup

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add prednisolone (3.60 g, 10.0 mmol).

-

Add anhydrous dichloromethane (40 mL) and anhydrous pyridine (1.6 mL, 20.0 mmol, 2.0 eq).

-

Stir the mixture at room temperature under a nitrogen atmosphere until all solids are dissolved.

-

Cool the flask in an ice bath to 0-5 °C.

Esterification Reaction

-

In a separate dry vial, prepare a solution of propionyl chloride (1.30 mL, 15.0 mmol, 1.5 eq) in anhydrous dichloromethane (10 mL).

-

Transfer this solution to a dropping funnel and add it dropwise to the stirring prednisolone solution over 30 minutes, maintaining the internal temperature at 0-5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir for an additional 4-6 hours.

Reaction Monitoring

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Mobile Phase: Ethyl Acetate / Hexane (7:3 v/v).

-

Visualization: UV lamp (254 nm).

-

Expected Results: The product, this compound, will have a higher Rf value (be less polar) than the starting material, prednisolone. The reaction is considered complete when the prednisolone spot is no longer visible.

Work-up and Extraction

-

Once the reaction is complete, cool the flask again in an ice bath.

-

Slowly and carefully add 30 mL of deionized water to quench any remaining propionyl chloride.

-

Transfer the mixture to a 250 mL separatory funnel.

-

Add an additional 50 mL of dichloromethane.

-

Wash the organic layer sequentially with:

-

30 mL of cold 1 M HCl (to remove pyridine). Repeat twice.

-

30 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).

-

30 mL of brine.

-

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude product as a white or off-white solid.

Purification: Recrystallization

-

Dissolve the crude solid in a minimal amount of hot methanol (~20-30 mL).

-

Slowly add deionized water dropwise until the solution becomes faintly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to complete crystallization.

-

Collect the white, crystalline product by vacuum filtration, washing the crystals with a small amount of cold 50% methanol/water.

-

Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

-

Expected Yield: 85-95%.

Visualization of the Workflow

The following diagram outlines the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Product Characterization

The identity, purity, and structure of the synthesized this compound must be confirmed using standard analytical techniques.

-

HPLC Analysis: Purity should be ≥98%. A reversed-phase C18 column is typically used, with detection at ~254 nm.[7][8][9] The product will have a longer retention time than prednisolone due to its increased lipophilicity.

-

¹H NMR Spectroscopy: Compare the spectrum to that of prednisolone.[11] Key diagnostic signals for the propionate group will appear: a triplet at ~1.1 ppm (–CH₃) and a quartet at ~2.4 ppm (–CH₂–). The C-21 methylene protons of prednisolone, which appear as two doublets, will shift downfield in the product.

-

¹³C NMR Spectroscopy: Look for the appearance of new signals corresponding to the propionate carbonyl (~174 ppm) and alkyl carbons.[12]

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of this compound (C₂₄H₃₂O₆, M.W. = 416.51) should be observed.

-

Melting Point: Compare the observed melting point with literature values.

References

- US Patent 2,932,657 A, Purification of steroid phosphate esters.

- European Patent EP 0424921 A2, Process for preparing 21-desoxyprednisolone 17-esters.

-

Al-Habet, S. M., & Lee, H. J. (1989). High-performance liquid chromatographic determination of prednisolone and its steroid 21-oate ester derivatives in rat plasma: pharmacokinetic applications. Journal of Pharmaceutical Sciences, 78(2), 105–8. Available at: [Link]

-

Amidžić Klarić, D., et al. (2025). Application of green analytical principles in the HPLC analysis of prednisolone derivatives: Method optimization and validation. Acta Pharmaceutica, 75, 577–595. Available at: [Link]

-

Bodor, N., & Buchwald, P. (2012). Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs. Medicinal Research Reviews, 32(4), 769–807. Available at: [Link]

- US Patent 3,171,846 A, Prednisolone-21-double esters.

- Chinese Patent CN 104610406 A, Prednisolone refining technology.

- US Patent 2,993,839 A, Process for the preparation of prednisolone.

-

Aljabari, F. I. (2025). Analysis and the determination of prednisolone in pharmaceutical products by a high-performance liquid chromatography method. Al-Mustansiriyah Journal of Science, 8(3), 1083. Available at: [Link]

-

Al-Habet, S. M., & Lee, H. J. (1989). High-performance liquid chromatographic determination of prednisolone and its steroid 21-oate ester derivatives in rat plasma: pharmacokinetic applications. Semantic Scholar. Available at: [Link]

-

Chegaev, K., et al. (2005). Synthesis of nitro esters of prednisolone, new compounds combining pharmacological properties of both glucocorticoids and nitric oxide. Journal of Medicinal Chemistry, 48(17), 5639–46. Available at: [Link]

-

Donova, M. V., & Egorova, O. V. (2012). Synthesis of prednisolone starting from 21-acetoxy-11β,17α-dihydroxy-5α-pregnan-3,20-dione. ResearchGate. Available at: [Link]

-

Finšgar, M., & Ačanski, M. M. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. ACS Omega, 5(14), 7856–7865. Available at: [Link]

-

Al-Gohary, O., & Rohr, A. (2007). Characterization of prednisolone in controlled porosity osmotic pump pellets using solid-state NMR spectroscopy. Journal of Pharmaceutical Sciences, 96(7), 1836–49. Available at: [Link]

-

Dang, P. H., et al. (2014). APPROACH TO SYNTHESIS OF PREDNISOLONE FROM 9α-HYDROXY ANDROSTENEDIONE. Vietnam Journal of Chemistry, 52(2), 143-147. Available at: [Link]

- Chinese Patent CN 113563402 A, Synthetic method for preparing prednisolone by one-pot method.

-

PrepChem. Synthesis of prednisolone 17,21-diacetate. Available at: [Link]

-

Zhang, Y., et al. (2025). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. RSC Publishing. Available at: [Link]

-

European Patent EP 0072200 A2, Steroidal esters and process for the preparation of steroidal esters. Available at: [Link]

-

D'Acquarica, I., et al. (2020). 1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains. Molecules, 25(9), 2192. Available at: [Link]

- Chinese Patent CN 105384790 A, Preparation method of prednisolone.

-

PubChem. Prednisolone-21-propionate. National Institutes of Health. Available at: [Link]

-

Fernandes, P. A. S., et al. (2018). Green Synthesis of Pharmaceutical Steroids. Journal of the Brazilian Chemical Society. Available at: [Link]

-

PubChem. Prednisolone. National Institutes of Health. Available at: [Link]

-

Ghorbani-Choghamarani, A., & Shiri, L. (2025). Esterification of tertiary alcohols in steroids under different conditions. ResearchGate. Available at: [Link]

-

Drugs.com. Prednisolone Interactions Checker. Available at: [Link]

-

PharmaCompass. Propionyl Chloride | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]

-

Wikipedia. Nandrolone. Available at: [Link]

-

PubChem. Propionyl chloride. National Institutes of Health. Available at: [Link]

Sources

- 1. Prednisolone | C21H28O5 | CID 5755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of nitro esters of prednisolone, new compounds combining pharmacological properties of both glucocorticoids and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Propionyl chloride | C3H5ClO | CID 62324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. High-performance liquid chromatographic determination of prednisolone and its steroid 21-oate ester derivatives in rat plasma: pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. amecj.com [amecj.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Characterization of prednisolone in controlled porosity osmotic pump pellets using solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prednisolone(50-24-8) 1H NMR spectrum [chemicalbook.com]

- 12. Prednisolone-21-acetate (52-21-1) 13C NMR [m.chemicalbook.com]

Application Notes and Protocols for In Vitro Release Testing (IVRT) of Prednisolone 21-Propionate Creams

Introduction: The Rationale for IVRT in Topical Corticosteroid Development

In the development of topical dermatological products, particularly semi-solid dosage forms like creams, understanding the rate at which the active pharmaceutical ingredient (API) is released from the vehicle is paramount. This process, known as in vitro release testing (IVRT), serves as a critical quality attribute and a key performance indicator.[1][2] For potent corticosteroids such as Prednisolone 21-propionate, the release rate is intrinsically linked to its therapeutic efficacy and safety profile. A well-controlled and reproducible release is necessary to ensure consistent delivery of the drug to the target site within the skin.

IVRT has become an indispensable tool for formulation optimization, manufacturing process control, and for demonstrating bioequivalence for generic topical products.[3][4][5] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), recognize IVRT as a valuable methodology for assessing product "sameness" following post-approval changes, such as alterations in manufacturing sites or processes, as outlined in the SUPAC-SS guidance.[2][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, experimental setup, and validation of IVRT methods for this compound creams. The protocols herein are designed to be robust, reproducible, and compliant with current regulatory expectations.

Part 1: Foundational Principles of IVRT for this compound Creams

The core of the IVRT method for semi-solid formulations is the use of a vertical diffusion cell, commonly known as a Franz cell.[2][7] This apparatus is designed to mimic the release of the API from the cream into a receptor solution, separated by an inert synthetic membrane.[8][9] The rate of release is determined by sampling the receptor solution at predefined time points and quantifying the concentration of the released API.[10]

Several critical factors must be carefully considered and optimized to develop a meaningful and reliable IVRT method for this compound creams:

-

Physicochemical Properties of this compound: this compound is a lipophilic compound, as indicated by its computed XLogP3 value of approximately 2.9. This property dictates the choice of the receptor solution to ensure adequate solubility and maintain "sink conditions."

-

Sink Conditions: Maintaining sink conditions is crucial for the validity of the IVRT data. This means that the concentration of the drug in the receptor solution should not exceed 10-30% of its saturation solubility in that medium.[11] This ensures that the rate of release is governed by the formulation and not limited by the solubility of the drug in the receptor phase.

-

Membrane Selection: The synthetic membrane serves as a support for the cream and should not be the rate-limiting step in the drug release process. It must be inert and not bind with the API.[12]

-

Analytical Method: A validated, sensitive, and specific analytical method is required to accurately quantify the low concentrations of this compound in the receptor solution samples. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique.[10]

Part 2: Detailed Experimental Protocol

This section outlines a step-by-step protocol for performing an IVRT study on this compound creams.

Materials and Equipment

Table 1: List of Materials and Equipment

| Category | Item | Specifications/Notes |

| Apparatus | Vertical Diffusion Cells (Franz Cells) | Standardized orifice diameter (e.g., 9 mm or 15 mm) and receptor volume (e.g., 5 mL or 12 mL). Must have a water jacket for temperature control.[13] |

| Multi-station magnetic stirrer with synchronized stirring | To ensure uniform mixing of the receptor solution. | |

| Water bath/circulator | To maintain the temperature at 32 ± 1 °C. | |

| Consumables | Synthetic Membranes | Inert, e.g., Polysulfone (Tuffryn®), Polyvinylidene fluoride (PVDF), or Cellulose Acetate. |

| Magnetic stir bars | Sized appropriately for the Franz cell receptor chamber. | |

| Syringes and needles for sampling | ||

| HPLC vials | ||

| Reagents | This compound Reference Standard | USP grade or equivalent. |

| This compound Cream | Test and Reference formulations. | |

| Ethanol | HPLC grade. | |

| Water | HPLC grade/ultrapure. | |

| Acetonitrile | HPLC grade. | |

| Tetrahydrofuran (THF) | HPLC grade. | |

| Phosphoric acid or other suitable acid/buffer components | For mobile phase pH adjustment. |

Method Development and Optimization

Given the lipophilic nature of this compound, a hydro-alcoholic receptor solution is necessary to ensure sink conditions. Based on solubility data for the parent compound, prednisolone, which shows increased solubility in higher concentrations of ethanol, a mixture of ethanol and water is a suitable starting point.[7][14]

Protocol for Solubility Determination:

-

Prepare a series of potential receptor solutions with varying ethanol concentrations (e.g., 40%, 50%, 60% v/v ethanol in water).

-

Add an excess amount of this compound powder to a known volume of each solution in a sealed vial.

-

Agitate the vials at 32 °C for at least 24 hours to ensure equilibrium is reached.

-

Filter the suspensions using a 0.45 µm syringe filter.

-

Dilute the filtrate appropriately and analyze the concentration of dissolved this compound using a validated HPLC method.

-

Select a receptor solution that provides a solubility of at least 10 times the expected maximum concentration of the API during the IVRT study. A 50-60% ethanol/water mixture is likely to be appropriate.

Protocol for Membrane Binding Study:

-

Prepare a solution of this compound in the selected receptor medium at a concentration expected to be the highest achieved during the IVRT study.

-

Cut sections of the candidate membranes (e.g., PVDF, polysulfone) and immerse them in the drug solution.

-

Incubate at 32 °C for the duration of the planned IVRT study (e.g., 6-8 hours).

-

Analyze the concentration of the drug solution before and after incubation.

-

A recovery of 95-105% indicates that the membrane is inert and does not significantly bind the drug.

IVRT Experimental Setup and Procedure

Diagram 1: IVRT Experimental Workflow

Caption: Workflow for the In Vitro Release Testing of this compound Cream.

Step-by-Step Protocol:

-

Preparation:

-

Prepare the validated receptor solution (e.g., 50% v/v ethanol in water) and degas it by sonication or vacuum.

-

Assemble the Franz diffusion cells. Carefully mount the selected inert synthetic membrane between the donor and receptor chambers, ensuring there are no wrinkles or trapped air bubbles.

-

Fill the receptor chambers with the degassed receptor solution, ensuring no air bubbles are trapped beneath the membrane.

-

Place a small magnetic stir bar in each receptor chamber.

-

Place the assembled cells in the multi-station stirrer and connect to the circulating water bath set to maintain a membrane surface temperature of 32 ± 1 °C. Allow the system to equilibrate for at least 30 minutes.

-

-

Dosing and Sampling:

-

Accurately weigh a specified amount of the this compound cream (typically 200-500 mg) and apply it uniformly onto the surface of the membrane in the donor chamber.

-

Start the magnetic stirrer at a consistent and reproducible speed (e.g., 600 RPM).

-

At predetermined time intervals (e.g., 1, 2, 3, 4, 5, and 6 hours), withdraw an aliquot (e.g., 200-500 µL) of the receptor solution from the sampling arm of each cell.

-

Immediately after each sample withdrawal, replace the volume with an equal amount of fresh, pre-warmed receptor solution to maintain a constant volume and ensure sink conditions.

-

-

Sample Analysis:

-

Analyze the collected samples for this compound concentration using a validated HPLC-UV method.

-

Analytical Method: HPLC-UV

Table 2: Recommended HPLC Parameters for this compound Quantification

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile, Tetrahydrofuran, and Water. A starting point could be a mixture similar to Water:Tetrahydrofuran:Acetonitrile in a ratio of 75:15:10 (v/v/v).[10] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 40-45 °C |

| Detection Wavelength | 254 nm[10] |

| Run Time | Sufficient to allow for elution of the API and any potential interfering peaks (e.g., 15-20 minutes). |

Note: This method must be fully validated according to ICH Q2(R1) guidelines for linearity, accuracy, precision, specificity, and sensitivity in the chosen receptor matrix.

Part 3: Data Analysis and Interpretation

-

Calculate the cumulative amount of this compound released per unit area (µg/cm²) at each time point, correcting for the amount of drug removed during previous sampling.

-

Plot the cumulative amount released per unit area against the square root of time (t½) .

-

Perform a linear regression analysis on the linear portion of the plot (typically the first 4-6 data points). The release of the drug from a semi-solid matrix often follows the Higuchi model, which predicts a linear relationship between the cumulative amount released and the square root of time.

-

The slope of the regression line represents the in vitro release rate (µg/cm²/t½).

Part 4: Method Validation

A robust IVRT method must be validated to ensure it is suitable for its intended purpose.[3][5]

Diagram 2: Key IVRT Method Validation Parameters

Caption: Essential parameters for the validation of an IVRT method.

Table 3: IVRT Method Validation Parameters and Acceptance Criteria

| Parameter | Purpose | Procedure | Acceptance Criteria |

| Precision (Repeatability & Intermediate Precision) | To assess the variability of the method. | Conduct multiple IVRT runs on the same day (repeatability) and on different days with different analysts (intermediate precision) using the same batch of cream. | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) of the release rates should be ≤ 15%.[4] |

| Linearity of Release Rate | To confirm that the release follows the expected kinetic model. | For each individual cell, the plot of cumulative amount released vs. the square root of time should be linear. | The coefficient of determination (r²) should be ≥ 0.97.[4] |

| Discriminatory Capability (Sensitivity) | To ensure the method can detect changes in the formulation that may affect drug release. | Prepare formulations with altered concentrations of the API (e.g., 50% and 150% of the nominal strength) and compare their release rates to the target strength formulation.[4] | The method should demonstrate a statistically significant difference in release rates between the different strength formulations. |

| Specificity | To ensure that excipients in the formulation do not interfere with the analysis of the API. | Run the IVRT method using a placebo cream (containing all excipients except the API). | No interfering peaks should be observed at the retention time of this compound in the HPLC chromatograms. |

| Robustness | To evaluate the method's reliability with minor variations in experimental parameters. | Introduce small, deliberate changes to method parameters (e.g., pH of receptor solution, stirring speed ±10%, temperature ±1°C). | The release rate should not be significantly affected by these minor changes. |

Conclusion

The In Vitro Release Test is a powerful and essential tool in the development and quality control of this compound creams. A well-developed and validated IVRT method provides invaluable data on product performance and can serve as a surrogate for in vivo bioequivalence studies under certain conditions. By carefully considering the physicochemical properties of the API and systematically optimizing and validating the experimental parameters as detailed in this guide, researchers can establish a reliable and reproducible method that meets scientific and regulatory standards.

References

-

U.S. Food and Drug Administration. (2022). In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs. [Link]

-

PermeGear. Developing an In Vitro Release Testing (IVRT) Method for the Validation of Semi-Solid Topical Formulations. [Link]

-

The J. Molner Company. (2023). Key Considerations for Robust IVRT Methods. [Link]

- Cristina, R., et al. (2022). In vitro release test (IVRT)

-

Naik, A., et al. (2020). A Validated IVRT Method to Assess Topical Creams Containing Metronidazole Using a Novel Approach. Pharmaceutics, 12(2), 123. [Link]

- Paun, V. (2019). In Vitro Release and Q3 Measurements for Semisolid Drug Products.

-

Ramezanli, T. (2022). Practical Considerations for IVRT Studies with Topical Drug Products Submitted in ANDAs. FDA Presentation. [Link]

- Tiffner, K. I., et al. (2020). In Vitro Release Testing (IVRT) of Topical Hydrocortisone Acetate Creams: A Novel Approach Using Positive and Negative Controls. Dissolution Technologies, 27(1), 20-27.

-

Recipharm. Semi-Solid In Vitro Release Testing — Are You Prepared?[Link]

-

U.S. Food and Drug Administration. (1997). Guidance for Industry: Nonsterile Semisolid Dosage Forms. [Link]

- Bolourchian, N., & Acree Jr, W. E. (2009). Solubility of Budesonide, Hydrocortisone, and Prednisolone in Ethanol + Water Mixtures at 298.2 K.

-

Auriga Research. Franz Diffusion. [Link]

-

Eurofins. Franz Cell Test. [Link]

- Tiffner, K. I., & Kanfer, I. (2018). In Vitro Release Testing Methodology and Variability with the Vertical Diffusion Cell (VDC). Dissolution Technologies, 25(3), 6-13.

-

Eurofins. Franz Cell Test. [Link]

-

Recipharm. (2020). Using in vitro release testing (IVRT) to analyse semi-solid topical formulations. [Link]

- Tiffner, K. I., & Kanfer, I. (2018). In Vitro Release Testing Methodology and Variability with the Vertical Diffusion Cell (VDC). Dissolution Technologies, 25(3), 6-13.

- Al-Habet, S. M., & Lee, H. J. (1989). High-performance liquid chromatographic determination of prednisolone and its steroid 21-oate ester derivatives in rat plasma: pharmacokinetic applications. Journal of pharmaceutical sciences, 78(2), 105–108.

-

Recipharm. (2020). Using in vitro release testing (IVRT) to analyse semi-solid topical formulations. [Link]

- U.S. Food and Drug Administration. (2022). Draft Guidance for Industry: In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs.

- Ashdin Publishing. (2023). A Review on In-Vitro Release Testing Methods for Topical Dosage Forms. Journal of Drug and Alcohol Research, 12, 1-8.

- Shah, V. P., et al. (1999). Evaluation of the test system used for in vitro release of drugs for topical dermatological drug products. Pharmaceutical development and technology, 4(3), 377–385.

- AAPS Ad Hoc Committee on Release Testing of Topical Semisolids. (1998). Assessment of Value and Applications of In Vitro Testing of Topical Dermatological Drug Products. University of Michigan Library.

- Shah, V. P., et al. (1999). Evaluation of the test system used for in vitro release of drugs for topical dermatological drug products. Pharmaceutical development and technology, 4(3), 377–385.

- Ashdin Publishing. (2023). A Review on In-Vitro Release Testing Methods for Topical Dosage Forms. Journal of Drug and Alcohol Research, 12, 1-8.

Sources

- 1. Prednisolone CAS#: 50-24-8 [m.chemicalbook.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. Effect of Receptor Solution in Studies of In Vitro Permeation Test (IVPT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prednisolone | C21H28O5 | CID 5755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. High-performance liquid chromatographic determination of prednisolone and its steroid 21-oate ester derivatives in rat plasma: pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ecronicon.net [ecronicon.net]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. recipharm.com [recipharm.com]

- 11. fda.gov [fda.gov]

- 12. Solubility of Budesonide, Hydrocortisone, and Prednisolone in Ethanol + Water Mixtures at 298.2 K - UNT Digital Library [digital.library.unt.edu]

- 13. lcms.cz [lcms.cz]

- 14. HPLC Method for Analysis of Prednisolone | SIELC Technologies [sielc.com]

Troubleshooting & Optimization

troubleshooting extraction efficiency of Prednisolone 21-propionate from tissue

Topic: Troubleshooting Extraction Efficiency & Stability

Audience: Bioanalytical Scientists, DMPK Researchers, and Method Development Specialists.

Introduction: The "Soft Drug" Paradox

Welcome to the technical support center for corticosteroid bioanalysis. You are likely here because you are encountering low recovery or high variability in your Prednisolone 21-propionate (P-21-P) tissue data.

The Core Challenge: this compound is designed as a prodrug or "soft drug" moiety. Its primary metabolic fate is hydrolysis into the active parent, Prednisolone, by ubiquitous esterases (carboxylesterases, paraoxonases).

The Troubleshooting Philosophy: In tissue extraction, "Low Efficiency" is a symptom, not a root cause. You must distinguish between three distinct failures:

-

Ex-Vivo Degradation: The molecule hydrolyzed during processing (False Low).

-

Physical Loss: The molecule remains bound to tissue lipids/proteins (True Low Recovery).

-

Matrix Suppression: The molecule is present but invisible to the detector (Apparent Low Recovery).

Module 1: The Stability Crisis (Pre-Extraction)

Symptom: High levels of Prednisolone (parent) and low levels of Propionate (ester) in samples that should be ester-rich.

Root Cause: Tissue homogenates release intracellular esterases that remain active even at room temperature. Neutral or alkaline pH accelerates chemical hydrolysis.

The Solution: The "Acid-Cold-Inhibit" Protocol

You cannot rely on simple flash-freezing. The moment the tissue thaws for homogenization, hydrolysis begins.

Protocol Recommendations

| Parameter | Standard (Risky) | Optimized (Required) | Mechanism |

| Homogenization Buffer | PBS (pH 7.4) | Citrate Buffer (pH 4.0) or 0.1% Formic Acid | Esters are most stable at pH 3.5–5.0. Neutral pH catalyzes hydrolysis. |

| Temperature | Room Temp / 4°C | Ice Bath + Pre-chilled Solvents | Enzymatic activity drops significantly <4°C. |

| Inhibitors | None | NaF (Sodium Fluoride) or PMSF | NaF inhibits general esterases; PMSF targets serine esterases. |

| Physical Lysis | Ultrasonic / Heat | Bead Beating (Cryogenic) | Avoids localized heating which accelerates degradation. |

Critical Note: Do not use organophosphates (like Dichlorvos) unless necessary due to toxicity. Acidification (pH 4.0) is often sufficient for corticosteroid esters and is safer for LC-MS systems.

Workflow Visualization: Stabilization Logic

Caption: Figure 1. The "Acid-Cold-Inhibit" workflow prevents ex-vivo hydrolysis during the critical thawing and homogenization phases.

Module 2: Extraction Methodology (Physical Recovery)

Symptom: Low absolute recovery of both the ester and the Internal Standard (IS).

Root Cause: P-21-P is significantly more lipophilic (LogP ~2.5–3.0) than Prednisolone (LogP ~1.6). It binds tightly to tissue cell membranes and lipids.

Comparison of Techniques

| Method | Suitability for P-21-P | Verdict |

| Protein Precipitation (PPT) | Low. Methanol/Acetonitrile often fails to release lipophilic esters from deep tissue compartments. High phospholipid carryover. | Avoid for tissue. Good for plasma only. |

| Solid Phase Extraction (SPE) | High. Excellent cleanliness but requires complex method development (HLB or Mixed-mode). | Gold Standard for clinical data. |

| Liquid-Liquid Extraction (LLE) | High. Best balance of cost/efficiency. Organic solvents disrupt lipid bilayers effectively. | Recommended for routine tissue analysis. |

Recommended LLE Protocol

-

Aliquot: 100 µL Acidified Tissue Homogenate.

-

IS Addition: Add Deuterated Ester (Prednisolone-21-propionate-d9). Do not use deuterated parent drug as IS for the ester.

-

Extraction Solvent: Add 600 µL Ethyl Acetate or MTBE (Methyl tert-butyl ether).

-

Why? These solvents are selective for steroids and leave behind polar proteins and salts.

-

-

Agitation: Vortex 10 min (high speed) to disrupt membranes.

-

Separation: Centrifuge 10 min @ 4000g, 4°C.

-

Reconstitution: Evaporate supernatant; reconstitute in 50:50 MeOH:H2O.

Module 3: Chromatographic Troubleshooting

Symptom: Signal is unstable or peak shape is poor.

Root Cause: On-column hydrolysis or Matrix Effects.

-

On-Column Hydrolysis: If your mobile phase pH is > 6, P-21-P may hydrolyze inside the HPLC column.

-

Fix: Use 0.1% Formic Acid in both Mobile Phase A (Water) and B (Acetonitrile).[1] Keep column temp < 40°C.

-

-

Separation: You must chromatographically resolve P-21-P from Prednisolone. If they co-elute, in-source fragmentation of the ester can mimic the parent, invalidating parent drug quantification.

Troubleshooting Logic Tree

Caption: Figure 2. Diagnostic logic to determine if low recovery is due to bioanalysis failure (yellow/red) or biological reality (green).

Frequently Asked Questions (FAQs)

Q: Can I use Prednisolone-d4 as the Internal Standard for this compound? A: No. You must use a stable isotope-labeled analog of the ester (e.g., this compound-d9). If you use the parent IS, it will not track the hydrolysis rate of the ester during extraction. If 20% of your sample hydrolyzes, your ester IS will also hydrolyze 20%, correcting the ratio. The parent IS cannot do this.

Q: Glass or Plastic tubes? A: Glass (Silanized) or High-Quality Polypropylene. Lipophilic esters can adsorb to standard polypropylene. However, for tissue extraction involving solvent (EtAc), glass is preferred to avoid plasticizer leaching (phthalates) which can suppress ionization in MS.

Q: My recovery is good in plasma but terrible in liver/lung. Why? A: Liver and lung have significantly higher esterase activity than plasma. The "Acid-Cold" protocol is optional for plasma but mandatory for liver/lung. Additionally, liver phospholipids cause massive ion suppression. Use LLE (Ethyl Acetate) rather than protein precipitation to remove these phospholipids.

References

-

Hikima, T., & Tojo, K. (1997).[2] Binding of Prednisolone and Its Ester Prodrugs in the Skin.[2] Pharmaceutical Research, 14(2), 197–202.[2] Link

-

Al-Habet, S. M., & Lee, H. J. (1989).[3] High-performance liquid chromatographic determination of prednisolone and its steroid 21-oate ester derivatives in rat plasma. Journal of Pharmaceutical Sciences, 78(2), 105–108.[3] Link

-

WuXi AppTec DMPK. (2024). Solutions to Analyte Stability Issues in Preclinical Bioanalysis. WuXi AppTec Technical Guides. Link

-

Tölgyesi, Á. (2011). Determination of Corticosteroids in Different Matrices using Liquid Chromatography-Tandem Mass Spectrometry. Budapest University of Technology and Economics. Link

Sources

- 1. data.biotage.co.jp [data.biotage.co.jp]

- 2. Binding of prednisolone and its ester prodrugs in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-performance liquid chromatographic determination of prednisolone and its steroid 21-oate ester derivatives in rat plasma: pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

overcoming matrix effects in Prednisolone 21-propionate bioanalysis

Topic: Overcoming Matrix Effects & Instability in Corticosteroid Ester Quantification

Introduction: The "Matrix Effect" Mirage

From the Desk of the Senior Application Scientist:

Welcome. If you are analyzing Prednisolone 21-propionate (P-21-P), you are likely facing a common bioanalytical paradox: your QC samples look fine in buffer, but your plasma recovery is erratic, or your internal standard (IS) response is fluctuating wildly.

In corticosteroid ester bioanalysis, what looks like a "matrix effect" (ion suppression) is often biological matrix instability . P-21-P is a C-21 ester prodrug designed to hydrolyze into the active parent, Prednisolone. In ex-vivo plasma, esterases continue this conversion rapidly. If you do not stabilize the matrix immediately upon collection, you are measuring a moving target.

This guide distinguishes between True Matrix Effects (Ion Suppression) and Apparent Matrix Effects (Stability/Hydrolysis) and provides validated protocols to solve both.

Module 1: Biological Matrix Interference (Stability)

Issue: "My analyte concentration drops rapidly before extraction."

The Mechanism: Plasma esterases (carboxylesterases and paraoxonases) attack the ester bond at the C-21 position. This conversion mimics "signal suppression" because the analyte disappears. Standard K2EDTA plasma is insufficient to stop this.

Troubleshooting Protocol: The "Acid-Ice" Blockade

Do not rely solely on temperature. You must inhibit enzyme activity chemically.

Step-by-Step Stabilization Workflow:

-

Pre-Collection Preparation:

-

Prepare collection tubes with Sodium Fluoride/Potassium Oxalate (NaF/KOx) . Fluoride acts as a general esterase inhibitor.

-

Advanced Option: If NaF is insufficient, add PMSF (Phenylmethylsulfonyl fluoride) to a final concentration of 1-2 mM, but handle with extreme care (neurotoxin).

-

-

Immediate Acidification (The Gold Standard):

-

Add 5% Formic Acid or 1M Citric Acid to the plasma immediately after separation (Ratio: 10 µL acid per 1 mL plasma).

-

Target pH: 3.5 – 4.5. (Esterases are generally inactive at this pH; P-21-P is chemically stable).

-

-

Temperature Control:

-

Process all samples on an ice water bath (

). Never process at room temperature.

-

Validation Check:

Run a "Bench-Top Stability" test. Spike P-21-P into whole blood at

Module 2: Chemical Matrix Interference (Ion Suppression)

Issue: "I see low sensitivity or high baseline noise in LC-MS/MS."

The Mechanism: Endogenous phospholipids (glycerophosphocholines) elute from the column and compete for ionization in the ESI source. They often elute late, suppressing the signal of subsequent injections (the "ghost peak" effect).

Comparison of Extraction Methodologies

| Feature | Protein Precipitation (PPT) | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

| Phospholipid Removal | Poor (< 20% removed) | Good (with specific phases) | Excellent (> 95% removed) |

| Process Complexity | Low | High | Medium |

| Suitability for Steroids | Low (High matrix effect) | Medium | High (Selectivity) |

Recommended Protocol: Liquid-Liquid Extraction (LLE)

LLE is preferred for corticosteroids because phospholipids are generally insoluble in the non-polar organic solvents used for steroids.

-

Aliquot: Transfer 200 µL of stabilized plasma to a glass tube.

-

IS Addition: Add Internal Standard (Prednisolone-d6 or P-21-P-d9).

-

Extraction Solvent: Add 1.5 mL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate/Hexane (50:50) .

-

Why? MTBE provides excellent recovery for corticosteroids while leaving phospholipids in the aqueous phase.

-

-

Agitation: Vortex for 5 minutes; Centrifuge at 4000 rpm for 10 mins.

-

Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and pour off the organic layer.

-

Reconstitution: Evaporate to dryness under

at

Module 3: Physical Interference (Chromatography)

Issue: "My P-21-P peak has a 'shoulder' or co-elutes with Prednisolone."

The Mechanism:

-

In-Source Fragmentation: The labile ester bond of P-21-P can break inside the MS source (before the quadrupole). If P-21-P and Prednisolone co-elute, the source-fragmented P-21-P will be detected as Prednisolone, biasing the parent drug quantification.

-

Isomerization: Acyl migration can occur (21-propionate moving to 17-propionate).

Chromatographic Solution

You must chromatographically resolve the Prodrug (P-21-P) from the Parent (Prednisolone).

-

Column: C18 or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm). Phenyl phases often offer better selectivity for steroid isomers.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water (keeps pH low to prevent on-column hydrolysis).

-

B: Acetonitrile (Methanol can sometimes cause transesterification; ACN is safer).

-

-

Gradient: Start low (20% B) to elute polar interferences, ramp to 90% B to elute P-21-P (which is more hydrophobic than the parent).

Visualizing the Workflow

The following diagram illustrates the critical decision points for stabilizing and extracting this compound.